N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide
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Overview
Description
N’-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide typically involves the condensation of 5-bromo-7-methyl-2-oxoindoline-3-carbaldehyde with 4-hydroxybenzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N’-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
- N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide is unique due to the presence of both the bromine and hydroxybenzohydrazide moieties, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C16H12BrN3O3 |
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Molecular Weight |
374.19 g/mol |
IUPAC Name |
N-[(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-4-hydroxybenzamide |
InChI |
InChI=1S/C16H12BrN3O3/c1-8-6-10(17)7-12-13(8)18-16(23)14(12)19-20-15(22)9-2-4-11(21)5-3-9/h2-7,18,21,23H,1H3 |
InChI Key |
UDXHHJCJLANCTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2N=NC(=O)C3=CC=C(C=C3)O)O)Br |
Origin of Product |
United States |
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